(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one
Beschreibung
Chemical Nomenclature and Classification within Heterocyclic Compounds
This compound operates under a systematic nomenclature that reflects its complex structural features within the International Union of Pure and Applied Chemistry naming convention. The compound's classification places it within the broader category of heterocyclic compounds, specifically as a nitrogen-containing bicyclic system where two nitrogen atoms are incorporated into the ring structure. According to PubChem database records, the compound possesses multiple synonymous names including 2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one and (3aR,7aR)-2-Methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one. The systematic name reflects several key structural elements: the octahydro prefix indicates complete saturation of the bicyclic system, the pyrrolo[3,4-c]pyridine core describes the specific fusion pattern between the five-membered pyrrole ring and six-membered pyridine ring, and the stereochemical descriptors (3aR,7aR) define the absolute configuration at bridgehead carbons.
Table 1: Nomenclature Classification of this compound
| Classification Category | Description |
|---|---|
| Primary Chemical Class | Heterocyclic Compounds |
| Secondary Classification | Nitrogen-Containing Bicyclic Systems |
| Tertiary Classification | Pyrrolopyridine Derivatives |
| Functional Group Classification | Lactam (Cyclic Amide) |
| Saturation Level | Octahydro (Fully Saturated) |
| Stereochemical Classification | Chiral Compound with Defined Configuration |
The classification within heterocyclic compounds positions this molecule among compounds that contain atoms other than carbon within their ring structure, specifically nitrogen atoms that contribute to both aromaticity considerations and chemical reactivity patterns. The pyrrole component contributes a five-membered ring containing one nitrogen atom, while the pyridine component provides a six-membered ring with one nitrogen atom, creating a fused bicyclic system that exhibits unique electronic and steric properties compared to monocyclic heterocycles.
Historical Context and Discovery
The historical development of pyrrolo[3,4-c]pyridine chemistry emerged from broader investigations into nitrogen-containing heterocyclic systems that began in the late nineteenth and early twentieth centuries. While specific documentation regarding the initial discovery of this compound remains limited in the available literature, the compound's registry information indicates its formal chemical identification and characterization occurred during the twenty-first century, with Chemical Abstracts Service registry numbers 1242336-75-9 and 1400744-16-2 being assigned to different stereoisomeric forms. The creation and modification dates in chemical databases show recent activity, with PubChem records indicating creation dates of 2013-2015 and recent modifications as late as 2025, suggesting ongoing research interest and structural refinement.
The broader historical context of pyrrolopyridine research reveals that these compounds gained prominence through investigations into biologically active natural products and synthetic pharmaceutical agents. Research literature demonstrates that pyrrolopyridines, particularly pyrrolo[3,4-c]pyridine derivatives, became subjects of intensive study due to their presence in various bioactive compounds and their potential therapeutic applications. The development of synthetic methodologies for accessing these complex bicyclic systems required advances in organic synthesis techniques, including cyclization reactions, stereochemical control methods, and purification protocols capable of handling sensitive heterocyclic compounds.
Significance in Pyrrolo[3,4-c]pyridine Chemistry
The significance of this compound within pyrrolo[3,4-c]pyridine chemistry extends beyond its individual structural characteristics to encompass its role as a representative member of a pharmacologically important compound class. Research investigations have demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibit a broad spectrum of biological activities, including analgesic, sedative, antiviral, antimycobacterial, antidiabetic, and antitumor properties. The octahydro configuration of this particular compound distinguishes it from aromatic pyrrolopyridine systems, potentially offering different interaction profiles with biological targets due to increased conformational flexibility and altered electronic distribution.
The compound's significance is further highlighted by its structural features that exemplify key design principles in medicinal chemistry. The presence of the lactam functional group (the ketone at position 3) provides opportunities for hydrogen bonding interactions with biological targets, while the methyl substituent at position 2 offers a site for structure-activity relationship studies aimed at optimizing biological activity. The stereochemical definition provided by the (3aR,7aR) configuration represents an important aspect of modern drug design, where specific three-dimensional arrangements can dramatically influence biological activity and selectivity.
Contemporary research has revealed that modifications to the pyrrolo[3,4-c]pyridine scaffold can lead to compounds with enhanced therapeutic potential. Studies have shown that structural variations within this chemical family have produced inhibitors of human immunodeficiency virus integrase, nicotinamide phosphoribosyltransferase inhibitors for cancer treatment, and compounds with significant analgesic properties. The specific structural features present in this compound position it as a valuable synthetic intermediate and potential lead compound for further pharmaceutical development.
Molecular Identity and Registry Information
The molecular identity of this compound is comprehensively defined through multiple chemical databases and registry systems that provide standardized identification parameters. According to PubChem records, the compound exists under two distinct Chemical Abstracts Service registry numbers: 1242336-75-9 and 1400744-16-2, which correspond to different stereoisomeric forms or registration entries for the same molecular entity. The molecular formula C₈H₁₄N₂O establishes the compound's elemental composition, while the molecular weight of 154.21 grams per mole provides essential physical property information for analytical and synthetic applications.
Table 2: Comprehensive Molecular Identity Parameters
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Numbers | 1242336-75-9, 1400744-16-2 |
| PubChem Compound Identifiers | 86811204, 72207365 |
| Molecular Formula | C₈H₁₄N₂O |
| Molecular Weight | 154.21 g/mol |
| International Chemical Identifier | InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3 |
| International Chemical Identifier Key | BVBFTJUIOLVKRS-BQBZGAKWSA-N |
| Simplified Molecular Input Line Entry System | CN1C[C@@H]2CCNC[C@@H]2C1=O |
The International Chemical Identifier and International Chemical Identifier Key provide machine-readable representations of the compound's structure that enable automated chemical information processing and database searches. The Simplified Molecular Input Line Entry System notation offers a text-based representation that includes stereochemical information, as indicated by the @@ symbols that define the specific spatial arrangements at chiral centers. These standardized identifiers facilitate communication among researchers, enable database searches across multiple chemical information systems, and support computational chemistry applications that require precise structural specifications.
Database records indicate that the compound has been assigned MDL numbers MFCD17016078 and MFCD24506310, which serve as additional unique identifiers within chemical information systems. The assignment of multiple registry numbers and database identifiers reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging and the ongoing refinement of chemical information systems to accommodate stereochemical complexity and alternative naming conventions.
Position within Nitrogen-Containing Bicyclic Compounds
This compound occupies a distinctive position within the broader classification of nitrogen-containing bicyclic compounds, representing a specific structural motif that combines elements of both pyrrole and pyridine chemistry within a fully saturated framework. The compound's bicyclic nature places it among fused ring systems where two rings share a common bond, distinguishing it from bridged bicyclic compounds where rings are connected through non-adjacent atoms. Within nitrogen-containing heterocycles, the presence of two nitrogen atoms distributed across the bicyclic framework creates opportunities for diverse chemical reactivity patterns and biological interactions that differ significantly from monocyclic nitrogen heterocycles.
The structural relationship between this compound and other nitrogen-containing bicyclic systems reveals important chemical and biological connections. Unlike aromatic nitrogen bicycles such as quinoline or isoquinoline, the octahydro configuration of this pyrrolopyridine derivative results in a completely saturated system with enhanced conformational flexibility. This saturation pattern distinguishes it from partially saturated systems like tetrahydroquinoline or dihydroisoquinoline, positioning it as a member of the fully reduced nitrogen bicyclic family alongside compounds such as octahydroisoquinoline and decahydroquinoline.
Table 3: Comparative Analysis within Nitrogen-Containing Bicyclic Compounds
| Compound Class | Ring Saturation | Nitrogen Count | Biological Significance |
|---|---|---|---|
| Pyrrolo[3,4-c]pyridine (aromatic) | Unsaturated | 2 | Pharmaceutical scaffolds |
| Octahydropyrrolo[3,4-c]pyridine | Fully saturated | 2 | Conformationally flexible analogs |
| Quinoline | Aromatic | 1 | Antimalarial agents |
| Tetrahydroisoquinoline | Partially saturated | 1 | Neurotransmitter precursors |
| Indole | Aromatic | 1 | Natural product cores |
Eigenschaften
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-10-5-6-2-3-9-4-7(6)8(10)11/h6-7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBFTJUIOLVKRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCNCC2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233017 | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-75-9 | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1242336-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octahydro-2-methyl-3H-pyrrolo[3,4-c]pyridin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Method 1: Cyclization of Substituted Pyridines and Pyrrolidines
- Starting Materials : Substituted pyridines and pyrrolidines.
- Reaction Conditions : The reaction is typically carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid or a strong base.
- Cyclization Process : The substituted pyridine and pyrrolidine are combined and heated under reflux for several hours to facilitate the cyclization reaction.
- Purification : The resulting product is purified using techniques such as recrystallization or chromatography.
Method 2: Catalytic Hydrogenation
- Starting Materials : Aromatic precursors of the pyrrolo[3,4-C]pyridine core.
- Reaction Conditions : Catalytic hydrogenation is performed using a catalyst like Pd/C in a solvent such as methanol.
- Reduction Process : The aromatic precursor is reduced to form the octahydro derivative.
- Purification : The product is purified using standard organic chemistry techniques.
Stereochemistry Considerations
The stereochemistry at the 3 and 7 positions of this compound is crucial for its unique properties. Achieving the desired stereochemistry often requires careful control of reaction conditions and the use of chiral catalysts or reagents.
Research Findings and Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | The compound's unique structure makes it valuable for discovering new drugs with specific functionalities. |
| Organic Synthesis | It serves as a building block for synthesizing complex heterocyclic compounds. |
| Biological Activities | Potential interactions with biological targets such as enzymes or receptors, modulating their activity. |
Analyse Chemischer Reaktionen
Synthetic Routes
The compound is synthesized via stereoselective hydrogenation and subsequent resolution techniques. Key steps include:
Key Observations :
-
Hydrogenation with PtO₂ selectively reduces the pyrrole ring while preserving the ketone functionality.
-
Stereochemical control is achieved through chiral chromatography or asymmetric synthesis.
Acylation Reactions
The secondary amine in the pyrrolopiperidine scaffold undergoes nucleophilic acylation. For example:
Structural Impact :
-
The methyl group at position 2 may introduce steric hindrance, potentially slowing acylation kinetics compared to non-methylated analogs.
Hydrogenation Stability
Chiral Resolution and Stereochemical Integrity
The (3aR,7aR) configuration is preserved during reactions due to the fused ring system’s rigidity. Chirality is critical for:
-
Biological activity (e.g., enzyme inhibition selectivity).
-
Asymmetric synthesis of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the potential of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one in antimicrobial applications. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, a study reported that derivatives of pyrrolidine compounds showed promising results in inhibiting bacterial growth, suggesting that this compound could be explored for developing new antibiotics .
Neurological Applications
The compound's structural similarity to known neuroactive substances positions it as a candidate for neurological research. Investigations into its effects on neurotransmitter systems could provide insights into its potential use for treating conditions such as anxiety or depression. For example, studies have shown that modifications to the pyrrolidine framework can enhance binding affinity to serotonin receptors, which is crucial for developing antidepressants .
Polymer Synthesis
This compound can serve as a monomer in the synthesis of novel polymers. Its unique structure allows for the creation of materials with specific mechanical properties and thermal stability. Research has demonstrated that incorporating such compounds into polymer matrices can enhance their performance in various applications, including coatings and composites .
Nanotechnology
In nanotechnology, this compound can be utilized in the fabrication of nanoparticles with targeted properties. Its ability to interact with biological systems makes it suitable for drug delivery systems where controlled release is essential. Studies have shown that nanoparticles derived from pyrrolidine-based compounds exhibit improved bioavailability and efficacy in targeted therapies .
Case Study 1: Antimicrobial Screening
A comprehensive screening assay was conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in microbial viability at concentrations as low as 50 µM, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Polymer Blend Development
In a study focused on polymer blends incorporating this compound, researchers observed enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for applications in high-performance materials used in automotive and aerospace industries.
Wirkmechanismus
The mechanism of action of (3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Functional Group Variations
The following compounds are key analogs for comparison:
Key Observations:
- In contrast, the trifluoro-methoxy-phenyl derivative () exhibits significantly higher molecular weight and steric hindrance, which may affect binding affinity or solubility .
- Stereochemical Complexity : All three compounds emphasize stereochemical control. The target compound’s (3aR,7aR) configuration and the Mosher acid-derived chiral center in highlight the importance of enantiopurity in biological activity .
Physical and Chemical Properties
Notes:
Pharmacological and Industrial Relevance
- Target Compound : Methyl substitution may enhance metabolic stability compared to the unsubstituted base structure, making it a candidate for central nervous system (CNS) drug design.
- Derivative : The trifluoro-methoxy-phenyl group is typical of fluorinated pharmacophores, which often improve bioavailability and target selectivity .
- Base Structure : Serves as a scaffold for further functionalization in medicinal chemistry, with a CAS price of $4,730.27 (97% purity) reflecting its niche industrial demand .
Biologische Aktivität
(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C8H14N2O and a molar mass of 154.21 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
| Property | Details |
|---|---|
| Molecular Formula | C8H14N2O |
| Molar Mass | 154.21 g/mol |
| CAS Number | 1242336-75-9 |
| Synonyms | 2-methyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3-one |
Research indicates that this compound may interact with various biological targets:
- Neurotransmitter Modulation : The compound has shown potential in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This modulation could be beneficial in treating neurological disorders such as depression and anxiety.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
- Cytotoxic Effects : In vitro studies have indicated that this compound can induce cytotoxic effects in specific cancer cell lines. This activity is hypothesized to be mediated through the induction of apoptosis.
Neuropharmacological Studies
A study conducted on the neuropharmacological effects of this compound demonstrated its ability to enhance cognitive function in rodent models. The compound was administered at varying doses (1 mg/kg to 10 mg/kg), with significant improvements noted in memory retention tasks compared to control groups.
Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against strains of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating moderate antibacterial activity.
Cytotoxicity Assays
Research published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cancer cell lines. The results indicated that at concentrations of 25 µM and higher, there was a marked decrease in cell viability (up to 70%) within 48 hours of treatment. Apoptotic markers were assessed using flow cytometry, confirming apoptotic cell death as a mechanism of action.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3aR,7aR)-2-methyl-octahydro-3H-pyrrolo[3,4-c]pyridin-3-one, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The compound’s bicyclic pyrrolo-pyridine core requires stereoselective cyclization. A reflux-based approach using ethyl acetoacetate and sodium hydroxide under nitrogen (as seen in analogous pyrrolo-pyrimidinone syntheses) can yield the scaffold . Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) is critical for isolating the (3aR,7aR) enantiomer .
- Data Considerations : Monitor reaction progress with chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiopurity ≥98% .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR : Analyze - and -NMR for characteristic signals: pyrrolidine protons (δ 1.5–2.8 ppm), ketone carbonyl (δ ~205 ppm), and methyl group splitting patterns .
- X-ray Crystallography : For unambiguous stereochemical confirmation, grow single crystals in ethanol/water (9:1) and compare with reported (3aR,7aR) analogs (e.g., CCDC entries for octahydro-pyrrolo[3,4-c]pyridinones) .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use lyophilization for hygroscopic samples and store under argon at -20°C. LC-MS can identify common degradation products (e.g., ring-opening via hydrolysis) .
Advanced Research Questions
Q. How do computational models predict the compound’s conformational flexibility and its impact on biological target binding?
- Methodology : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for ring puckering. Compare with MD simulations of ligand-receptor complexes (e.g., dopamine D3 receptor) to identify key binding poses .
- Data Contradictions : Discrepancies between predicted and experimental binding affinities may arise from solvent effects or protonation state variability (pKa ~8.5 for the tertiary amine) .
Q. What strategies resolve enantiomeric impurities introduced during large-scale synthesis?
- Methodology :
- Kinetic Resolution : Use lipase-catalyzed asymmetric acetylation of intermediates .
- Chiral Chromatography : Optimize preparative SFC (supercritical fluid chromatography) with cellulose-based columns for >99% enantiomeric excess .
- Data Challenges : Batch-to-batch variability in impurity profiles (e.g., diastereomers or N-oxides) requires orthogonal validation via -NMR (if fluorinated analogs are synthesized) .
Q. How can researchers reconcile conflicting bioactivity data across in vitro and in vivo studies?
- Methodology :
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess first-pass metabolism. Poor oral bioavailability in vivo may stem from rapid glucuronidation of the ketone group .
- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC50 values with effective plasma concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
